molecular formula C9H9F2NO2 B15319690 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one

2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one

カタログ番号: B15319690
分子量: 201.17 g/mol
InChIキー: CFGCSDNTYPLLFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one is a substituted amino ketone with a molecular formula of C9H9F2NO2 and a molecular weight of 201.17 g/mol . It features a difluoromethoxy group (-OCF2H) at the 3-position of the phenyl ring and an amino group (-NH2) adjacent to the ketone. Its synthesis involves reactions such as coupling 2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride with dicyandiamide, yielding approximately 51% under optimized conditions . The compound is listed as discontinued in commercial catalogs but retains relevance in specialized research due to its unique electronic and steric properties imparted by the difluoromethoxy substituent .

特性

分子式

C9H9F2NO2

分子量

201.17 g/mol

IUPAC名

2-amino-1-[3-(difluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H9F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12/h1-4,9H,5,12H2

InChIキー

CFGCSDNTYPLLFR-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)CN

製品の起源

United States

生物活性

2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activities. The difluoromethoxy group enhances its lipophilicity and membrane permeability, influencing its interactions with various biological targets.

The molecular formula of 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one is C9H10F2N2OC_9H_{10}F_2N_2O. This compound features an amino group that can form hydrogen bonds, making it a versatile scaffold for drug design.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The difluoromethoxy group may enhance binding affinity and selectivity, leading to modulation of biochemical pathways. Studies suggest that the compound can influence various cellular processes by interacting with:

  • Enzymes : It may act as an inhibitor or modulator of enzyme activity.
  • Receptors : The compound could bind to specific receptors, altering signaling pathways.

In Vitro Studies

Research indicates that 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one exhibits various biological activities:

  • Antioxidant Activity : Demonstrated potential in scavenging free radicals.
  • Enzyme Inhibition : Preliminary studies show inhibition against monoamine oxidase (MAO), which is significant in treating neurological disorders.
Activity Type IC50 Value (μM) Selectivity Index
MAO-B Inhibition0.7156.34
AChE Inhibition4.32-

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective potential of compounds similar to 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one in models of neurodegeneration. These compounds showed promise in reducing oxidative stress and apoptosis in neuronal cells.
  • Anticancer Properties : Another investigation into structurally related compounds indicated that they could inhibit cancer cell proliferation by inducing apoptosis through caspase activation.

Structure-Activity Relationship (SAR)

The presence of the difluoromethoxy group is critical for enhancing biological activity. Variations in substituents on the phenyl ring significantly affect the compound's reactivity and biological properties. For example, replacing difluoromethoxy with other groups alters enzyme inhibition profiles and selectivity.

Compound Name Key Differences Biological Activity
2-Amino-1-(3-(trifluoromethoxy)phenyl)ethan-1-oneTrifluoromethoxy instead of difluoromethoxyDifferent enzyme inhibition
2-Amino-1-(3-(methoxy)phenyl)ethan-1-oneMethoxy group instead of difluoromethoxyReduced potency

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2-amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one, emphasizing differences in substituents, physicochemical properties, and pharmacological relevance.

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Purity (%) Yield (%) Key Features/Applications
2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one 3-(difluoromethoxy)phenyl 201.17 98 51 High electrophilicity; intermediate in dual-acting modulators
2-Amino-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one (37) 4-(3-methoxyphenyl)piperazin-1-yl 326.18 >99 95 Broad-spectrum activity; UPLC tR = 3.93 min
2-Amino-1-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethan-1-one (38) 4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl 380.15 >99 98 Enhanced metabolic stability; UPLC tR = 5.53 min
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-(dimethylamino)phenyl 163.22 95 N/A Pharmaceutical intermediate; used in neurological drug candidates
2-Amino-1-(3-hydroxyphenyl)propan-1-one hydrochloride 3-hydroxyphenyl; propan-1-one backbone 240.61 95 N/A High solubility in polar solvents; potential CNS applications
2-Amino-1-(2,4,5-trimethylphenyl)ethan-1-one hydrochloride 2,4,5-trimethylphenyl 215.72 N/A N/A Restricted isomer; regulated under drug laws

Notes:

  • Electron-Withdrawing Effects : The difluoromethoxy group (-OCF2H) in the target compound enhances electrophilicity compared to methoxy (-OCH3) or trifluoromethoxy (-OCF3) groups, influencing reactivity in nucleophilic substitution reactions .
  • Metabolic Stability : Trifluoromethoxy derivatives (e.g., Compound 38) exhibit superior metabolic stability over methoxy analogs due to fluorine’s inductive effects .
  • Regulatory Status: Compounds like 2-amino-1-(2,4,5-trimethylphenyl)ethan-1-one are regulated under drug laws due to structural similarities to controlled substances (e.g., bk-2C-B isomers) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves two stages: (1) introducing the difluoromethoxy group via electrophilic substitution using difluoromethylating agents (e.g., ClCF2_2OCH3_3) under acidic conditions, and (2) reductive amination of the ketone intermediate. Optimize by controlling solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and stoichiometry of reducing agents (e.g., NaBH4_4 with NH3_3). Monitor progress via TLC (silica gel, hexane:EtOAc 3:1) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR (in DMSO-d6_6 to observe NH2_2 proton exchange), FT-IR (to confirm carbonyl stretching at ~1680 cm1^{-1}), and reverse-phase HPLC (e.g., Newcrom R1 column, acetonitrile:water gradient). For purity assessment, employ high-resolution mass spectrometry (HRMS) with ESI+ mode to detect [M+H]+^+ .

Q. What protocols ensure the safe handling and long-term stability of 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use fume hoods during synthesis due to potential amine volatility. Conduct stability studies via accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can discrepancies between experimental spectral data and computational predictions for the difluoromethoxy group’s electronic effects be resolved?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model 19^{19}F NMR chemical shifts and compare with experimental data. If contradictions arise, validate crystallographic data (via SHELXL refinement) to confirm substituent orientation and assess intramolecular hydrogen bonding .

Q. What experimental designs are effective for evaluating the bioactivity of 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one in enzyme inhibition studies?

  • Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching for ligand-binding studies) with serine hydrolases or cytochrome P450 isoforms. Structure-activity relationship (SAR) analysis should compare derivatives with varied substituent positions (e.g., 3- vs. 4-difluoromethoxy) to isolate electronic vs. steric effects .

Q. Which computational approaches best predict the compound’s reactivity in nucleophilic additions, and how do solvent choices influence outcomes?

  • Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to study transition states. Solvent polarity indices (e.g., Kamlet-Taft parameters) can rationalize rate differences. Validate with kinetic experiments using stopped-flow UV-Vis spectroscopy .

Q. How does the 3-(difluoromethoxy) substituent influence regioselectivity in electrophilic aromatic substitution compared to halogenated analogs?

  • Methodological Answer : Conduct competitive reactions (e.g., nitration or bromination) with 3-difluoromethoxy and 4-iodo analogs (as in ). Analyze product ratios via GC-MS and correlate with Hammett σ+^+ values to quantify the substituent’s electron-withdrawing capacity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。